![molecular formula C14H15FN4O3S B2625424 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 921845-93-4](/img/structure/B2625424.png)
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H15FN4O3S and its molecular weight is 338.36. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticancer Potential : Researchers have explored this compound’s potential as an anticancer agent due to its unique structure. It may interfere with cancer cell growth pathways or inhibit specific enzymes involved in tumor progression .
- Enzyme Inhibition : The compound’s acetamide group could serve as a scaffold for designing enzyme inhibitors. Understanding its interactions with enzymes can aid drug development .
- Formation of ˙CH₂CONH₂ : In astrochemical contexts, the hydrogen abstraction reaction from the methyl group of CH₃CONH₂ produces the 2-amino-2-oxoethyl radical (˙CH₂CONH₂). This reaction occurs in solid p-H₂ at low temperatures and is relevant to interstellar chemistry .
- Coordination Complexes : Investigating the coordination behavior of this compound with metal ions can lead to novel coordination complexes. These complexes may have applications in catalysis, sensing, or materials design .
- Enzyme Substrates : Understanding how this compound interacts with enzymes (e.g., amidases) as a substrate can provide insights into enzymatic mechanisms and substrate specificity .
- Bioconjugation : The thiol group in the compound can be used for bioconjugation, linking it to biomolecules for targeted drug delivery or imaging applications .
- Theoretical Studies : Computational simulations can explore the compound’s electronic structure, vibrational modes, and reactivity. These studies contribute to our understanding of chemical bonding and reaction mechanisms .
Medicinal Chemistry and Drug Development
Astrochemistry and Interstellar Molecules
Materials Science and Coordination Chemistry
Biological Studies
Computational Chemistry and Quantum Mechanics
Pharmacokinetics and Metabolism
properties
IUPAC Name |
2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c15-10-3-1-2-4-11(10)18-13(22)8-23-14-17-5-9(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTYCDSHNWTNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-fluorophenyl)acetamide |
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